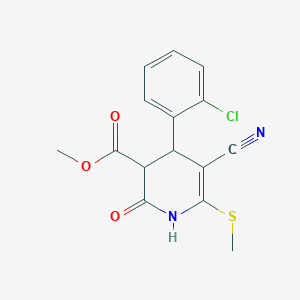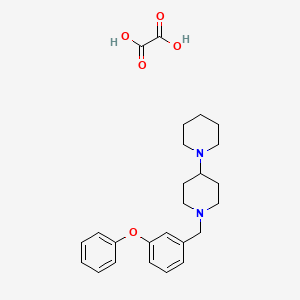![molecular formula C18H21BrO3 B5061432 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5061432.png)
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene, also known as BRL37344, is a selective β3-adrenoceptor agonist that has been widely used in scientific research. This compound is a synthetic molecule that was first developed in the 1990s and has since been used in various studies to investigate the function and regulation of β3-adrenoceptors.
作用机制
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is a selective agonist of β3-adrenoceptors. When it binds to these receptors, it activates a signaling pathway that leads to the production of cyclic AMP (cAMP) in the cell. This, in turn, activates protein kinase A (PKA), which phosphorylates various target proteins and leads to downstream effects. The specific effects of β3-adrenoceptor activation depend on the tissue and cell type, but generally involve increased metabolism, thermogenesis, and lipolysis.
Biochemical and Physiological Effects
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects in various tissues. In adipose tissue, it increases lipolysis and reduces lipid accumulation. In skeletal muscle, it increases glucose uptake and metabolism. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure. These effects are mediated by the activation of β3-adrenoceptors and the downstream signaling pathways that they activate.
实验室实验的优点和局限性
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has several advantages for use in laboratory experiments. It is a selective agonist of β3-adrenoceptors, meaning that it can be used to specifically activate these receptors without affecting other adrenoceptor subtypes. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has low water solubility, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its duration of action in vivo.
未来方向
There are several future directions for research involving 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is the role of β3-adrenoceptors in metabolic disorders such as obesity and type 2 diabetes. Studies have shown that β3-adrenoceptor activation can improve glucose metabolism and reduce adiposity, making it a potential target for therapeutic intervention. Another area of interest is the role of β3-adrenoceptors in cardiovascular disease. 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have vasodilatory effects and reduce blood pressure, making it a potential treatment option for hypertension. Finally, there is interest in developing more potent and selective β3-adrenoceptor agonists that can be used in clinical settings.
合成方法
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is synthesized by reacting 4-methylphenol with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then brominated using N-bromosuccinimide to yield the final product, 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学研究应用
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used extensively in scientific research to study the function and regulation of β3-adrenoceptors. These receptors are found in various tissues in the body, including adipose tissue, skeletal muscle, and the cardiovascular system. They play a role in regulating metabolism, thermogenesis, and cardiovascular function. 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used to investigate the effects of β3-adrenoceptor activation on these physiological processes.
属性
IUPAC Name |
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-3-20-17-7-4-5-8-18(17)22-12-6-11-21-16-10-9-14(2)13-15(16)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUGBWTLYFYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B5061394.png)
![2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5061401.png)
![5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5061405.png)
![1-(3-fluorobenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5061419.png)

![3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5061459.png)
![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5061463.png)
![methyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5061471.png)

